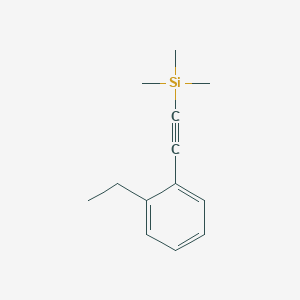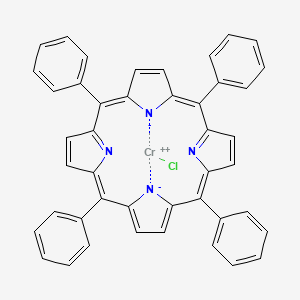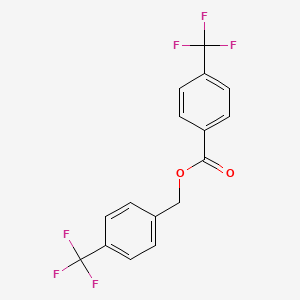
4'-(Trifluoromethyl)benzyl 4-(trifluoromethylbenzoate, 99%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trifluoromethyl)benzyl 4-(trifluoromethylbenzoate, 99% (hereafter referred to as TFMBT) is a synthetic compound used in a variety of scientific applications, including biochemical and physiological studies. It is a white solid, soluble in organic solvents and has a melting point of about 120°C. TFMBT is a relatively new compound in the scientific community, but has already been used in a variety of research applications.
科学研究应用
TFMBT has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used in studies of enzyme inhibition, as well as studies of protein-protein interactions. TFMBT has also been used in studies of the structure and function of receptors and transporters, and in studies of the pharmacological effects of drugs.
作用机制
The mechanism of action of TFMBT is not yet fully understood, but it is believed to act as an inhibitor of enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the formation of prostaglandins. It has also been shown to inhibit the activity of the serotonin transporter, which is involved in the regulation of serotonin levels in the body.
Biochemical and Physiological Effects
TFMBT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the formation of prostaglandins. It has also been shown to inhibit the activity of the serotonin transporter, which is involved in the regulation of serotonin levels in the body. In addition, TFMBT has been shown to have anti-inflammatory and analgesic effects in animal models.
实验室实验的优点和局限性
TFMBT has several advantages for laboratory experiments. It is relatively easy to synthesize, and is relatively stable in organic solvents. In addition, it has a low toxicity and is relatively non-toxic to humans. However, TFMBT has several limitations for laboratory experiments. It is not water soluble, and therefore must be used in an organic solvent. In addition, it has a relatively low solubility in organic solvents, which can limit its use in certain experiments.
未来方向
The potential future directions for TFMBT are numerous. It could be used in further studies of enzyme and protein inhibition, as well as studies of the structure and function of receptors and transporters. It could also be used in further studies of the pharmacological effects of drugs, as well as in studies of the biochemical and physiological effects of drugs. In addition, TFMBT could be used in further studies of anti-inflammatory and analgesic effects. Finally, TFMBT could be used in further studies of the mechanisms of action of drugs, as well as in the development of new drugs.
合成方法
TFMBT is synthesized through a reaction between trifluoromethylbenzyl bromide and trifluoromethylbenzoic acid. This reaction is carried out in a solvent, typically acetonitrile or dichloromethane, and heated to a temperature of 70-80°C. The reaction is completed in approximately 4 hours, and the resulting product is a white solid with a melting point of 120°C.
属性
IUPAC Name |
[4-(trifluoromethyl)phenyl]methyl 4-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6O2/c17-15(18,19)12-5-1-10(2-6-12)9-24-14(23)11-3-7-13(8-4-11)16(20,21)22/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUOIDNOBQQCED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466710 |
Source


|
| Record name | Benzoic acid, 4-(trifluoromethyl)-, [4-(trifluoromethyl)phenyl]methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
651735-47-6 |
Source


|
| Record name | Benzoic acid, 4-(trifluoromethyl)-, [4-(trifluoromethyl)phenyl]methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



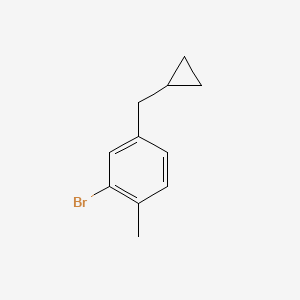
![[cis-3-(Dimethylamino)cyclobutyl]methanol](/img/structure/B6316380.png)

![1-((((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6316394.png)
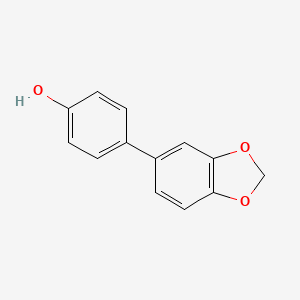
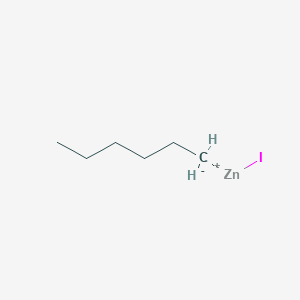
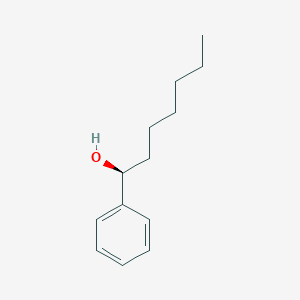
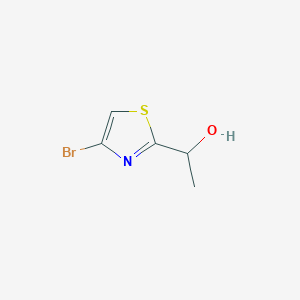
![7-Oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid; 95%](/img/structure/B6316429.png)
